Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate
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Overview
Description
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate is an organic compound that belongs to the class of carbamates. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of amino acids and peptides. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in organic chemistry to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at a temperature range of 0°C to room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide in water or methanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.
Substitution: Amines or alcohols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Hydrolysis: Ethyl 4-amino-3-oxopentanoate and tert-butyl alcohol.
Reduction: Ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: As an intermediate in the synthesis of amino acids, peptides, and other bioactive molecules.
Biology: In the preparation of enzyme inhibitors and substrates for biochemical assays.
Medicine: As a building block in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate primarily involves its role as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules.
Comparison with Similar Compounds
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate can be compared with other similar compounds, such as:
Ethyl 2-((tert-butoxycarbonyl)amino)acetate: Another Boc-protected amino acid derivative used in peptide synthesis.
Ethyl 3-((tert-butoxycarbonyl)amino)propanoate: A similar compound with a different carbon chain length, used in the synthesis of various bioactive molecules.
Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate: A related compound with a different keto group position, used in the preparation of different derivatives.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXDARYIURDZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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